molecular formula C30H27N B14563768 4-Methyl-N-(4-methylphenyl)-N-[4-(4-phenylbuta-1,3-dien-1-yl)phenyl]aniline CAS No. 61600-38-2

4-Methyl-N-(4-methylphenyl)-N-[4-(4-phenylbuta-1,3-dien-1-yl)phenyl]aniline

Cat. No.: B14563768
CAS No.: 61600-38-2
M. Wt: 401.5 g/mol
InChI Key: PUCMZMOPZSWVHC-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylphenyl)-N-[4-(4-phenylbuta-1,3-dien-1-yl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes multiple aromatic rings and a butadiene moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-methylphenyl)-N-[4-(4-phenylbuta-1,3-dien-1-yl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the butadiene moiety: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the butadiene structure.

    Coupling reactions: The butadiene moiety is then coupled with aniline derivatives through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final assembly: The final step involves the coupling of the intermediate products to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-methylphenyl)-N-[4-(4-phenylbuta-1,3-dien-1-yl)phenyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-Methyl-N-(4-methylphenyl)-N-[4-(4-phenylbuta-1,3-dien-1-yl)phenyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-methylphenyl)-N-[4-(4-phenylbuta-1,3-dien-1-yl)phenyl]aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-methylphenyl)-N-phenylaniline
  • 4-Methyl-N-(4-methylphenyl)-N-[4-(phenyl)phenyl]aniline
  • 4-Methyl-N-(4-methylphenyl)-N-[4-(4-phenylbutyl)phenyl]aniline

Uniqueness

4-Methyl-N-(4-methylphenyl)-N-[4-(4-phenylbuta-1,3-dien-1-yl)phenyl]aniline is unique due to its butadiene moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

61600-38-2

Molecular Formula

C30H27N

Molecular Weight

401.5 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-[4-(4-phenylbuta-1,3-dienyl)phenyl]aniline

InChI

InChI=1S/C30H27N/c1-24-12-18-28(19-13-24)31(29-20-14-25(2)15-21-29)30-22-16-27(17-23-30)11-7-6-10-26-8-4-3-5-9-26/h3-23H,1-2H3

InChI Key

PUCMZMOPZSWVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC=CC4=CC=CC=C4

Origin of Product

United States

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